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Compound of Interest

Compound Name: Heptyl hexanoate

Cat. No.: B1593790

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptyl hexanoate, a fatty acid ester, is a molecule of interest in various scientific domains,
from flavor and fragrance chemistry to potential applications in biological systems. This
technical guide provides a comprehensive overview of the chemical properties, structure, and
analytical methodologies pertaining to heptyl hexanoate. It also explores a hypothetical
signaling pathway relevant to drug development, based on the known biological activities of
similar lipid molecules. Detailed experimental protocols for its synthesis and analysis are
provided to facilitate further research and application.

Chemical Properties and Structure

Heptyl hexanoate is the ester formed from the condensation of hexanoic acid and heptanol.
Its chemical and physical properties are summarized in the tables below.

Identification and Nomenclature
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Parameter Value
IUPAC Name heptyl hexanoate[1]

Hexanoic acid, heptyl ester; n-Heptyl
Synonyms

hexanoate; Heptyl caproate
CAS Number 6976-72-3[1]
Molecular Formula C13H2602[1]
Canonical SMILES CCCCcCcCcoc(=0)cceceC]a]
inChi InChl=1S/C13H2602/c1-3-5-7-8-10-12-15-
n

13(14)11-9-6-4-2/h3-12H2,1-2H3[1]
InChlKey QEKCBKVWQYEUGY-UHFFFAOYSA-N[1]

Physicochemical Properties

Property Value Unit

Molecular Weight 214.34 g/mol [1]

Boiling Point 258.6 °C at 760 mmHg

Density 0.869 g/cm3

Refractive Index 1.432

Flash Point 109.6 °C

Vapor Pressure 0.0136 mmHg at 25°C

Water Solubility 1.132 mg/L at 25°C (estimated)

logP (Octanol-Water Partition 49
Coefficient) '

Experimental Protocols
Synthesis of Heptyl Hexanoate via Fischer Esterification
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This protocol describes the synthesis of heptyl hexanoate from hexanoic acid and 1-heptanol
using Fischer esterification, a common method for ester synthesis.

Materials:

Hexanoic acid

e 1-Heptanol

o Concentrated sulfuric acid (catalyst)
e Toluene

» 5% Sodium bicarbonate solution

o Saturated sodium chloride solution (brine)
e Anhydrous magnesium sulfate

e Round-bottom flask

o Dean-Stark apparatus

e Reflux condenser

e Separatory funnel

e Heating mantle

e Rotary evaporator

« Distillation apparatus

Procedure:

e Reaction Setup: In a 250 mL round-bottom flask, combine 1-heptanol (0.5 mol), hexanoic
acid (0.6 mol, 1.2 equivalents), and toluene (50 mL).
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Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1-2 mL) to the
mixture.

Reflux and Water Removal: Assemble the Dean-Stark apparatus and reflux condenser on
the round-bottom flask. Heat the mixture to reflux. The toluene-water azeotrope will distill and
collect in the Dean-Stark trap. Continue reflux until no more water is collected (approximately
2-4 hours).

Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer
the mixture to a separatory funnel.

Washing:

o Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining
acid. Be cautious of CO:z evolution.

o Wash the organic layer with water.

o Wash the organic layer with brine to remove any remaining water.

Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous
magnesium sulfate.

Solvent Removal: Filter the drying agent and remove the toluene using a rotary evaporator.

Purification: Purify the crude heptyl hexanoate by fractional distillation under reduced
pressure.

Diagram of Synthesis Workflow:
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Fischer Esterification workflow for Heptyl Hexanoate synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis
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This protocol outlines a general method for the analysis of heptyl hexanoate in a sample
matrix, such as a plant extract.

Instrumentation:

o Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization
(El) source.

o Capillary column: A non-polar column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 um film
thickness) is suitable.

Sample Preparation (for a plant extract):

o Extraction: Extract the plant material with a suitable solvent (e.g., methanol or
dichloromethane) using a technique like maceration or Soxhlet extraction.

« Concentration: Concentrate the extract using a rotary evaporator.

« Dilution: Dilute the concentrated extract in a suitable solvent (e.g., hexane) to an appropriate
concentration for GC-MS analysis.

o Filtration: Filter the diluted sample through a 0.22 um syringe filter before injection.
GC-MS Parameters:
e Injector Temperature: 250 °C
e Oven Temperature Program:
o Initial temperature: 60 °C, hold for 2 minutes
o Ramp: Increase to 280 °C at a rate of 10 °C/min
o Final hold: Hold at 280 °C for 5 minutes
o Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

« Injection Mode: Splitless
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MS Transfer Line Temperature: 280 °C

lon Source Temperature: 230 °C

lonization Energy: 70 eV

Mass Scan Range: m/z 40-500

Data Analysis:

» Peak Identification: Identify the peak corresponding to heptyl hexanoate by comparing its
retention time and mass spectrum with a known standard.

¢ Quantification: For quantitative analysis, create a calibration curve using standard solutions
of heptyl hexanoate.

Diagram of GC-MS Analysis Workflow:
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General workflow for the GC-MS analysis of Heptyl Hexanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR and 8C-NMR are powerful tools for the structural elucidation of heptyl hexanoate.
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Sample Preparation:

e Dissolve a small amount of purified heptyl hexanoate (5-10 mg) in a deuterated solvent
(e.g., CDCIs) in an NMR tube.

Instrumentation:

o Astandard NMR spectrometer (e.g., 400 MHz or higher).
Expected *H-NMR Chemical Shifts (in CDCls):

e ~4.05 ppm (triplet): -O-CH2-CHz- (Heptyl chain)

e ~2.28 ppm (triplet): -C(=0)-CH2-CH:z- (Hexanoate chain)

e ~1.60 ppm (multiplet): -O-CH2-CHz- and -C(=0)-CH2z-CHa2-
e ~1.30 ppm (multiplet): -CH2- chain protons

e ~0.89 ppm (triplet): -CHs protons of both heptyl and hexanoate chains
Expected 3C-NMR Chemical Shifts (in CDCIs):

e ~174 ppm: -C=0 (Ester carbonyl)

e ~64 ppm: -O-CHz2- (Heptyl chain)

e ~34 ppm: -C(=0)-CHz- (Hexanoate chain)

o ~31, 29, 28, 26, 25, 22 ppm: -CH2z- chain carbons

e ~14 ppm: -CHs carbons

Diagram of NMR Analysis Logic:
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Logical workflow for NMR-based structural elucidation.

Hypothetical Signaling Pathway in Drug
Development

While direct evidence for the biological activity of heptyl hexanoate in mammalian systems is
limited, its structure as a long-chain fatty acid ester suggests potential interactions with
pathways known to be modulated by similar lipid molecules. Fatty acids and their derivatives
are recognized as signaling molecules that can activate G protein-coupled receptors (GPCRS),
such as GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4).

Activation of GPR120 by long-chain fatty acids has been shown to mediate anti-inflammatory
effects and improve insulin sensitivity, making it a therapeutic target for metabolic diseases. It is
plausible that heptyl hexanoate could act as a ligand for GPR120.

Hypothetical GPR120/FFAR4 Activation Pathway:

» Ligand Binding: Heptyl hexanoate binds to the GPR120 receptor on the cell surface.
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G Protein Activation: This binding event induces a conformational change in the receptor,
leading to the activation of the Gaq subunit of the associated G protein.

o PLC Activation: The activated Gaq subunit stimulates phospholipase C (PLC).

o Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate
(PIP2) into two second messengers: inositol trisphosphate (IPs) and diacylglycerol (DAG).

e Downstream Effects:
o IPs triggers the release of intracellular calcium (Ca2*) from the endoplasmic reticulum.
o DAG activates protein kinase C (PKC).

o Cellular Response: The increase in intracellular Ca2* and activation of PKC can lead to
various cellular responses, including the modulation of gene expression related to
inflammation and metabolism.

Diagram of Hypothetical Signaling Pathway:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1593790#heptyl-hexanoate-chemical-properties-and-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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